Valylserine
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Overview
Description
Val-Ser is a dipeptide formed from L-valine and L-serine residues. It has a role as a metabolite.
Mechanism of Action
Target of Action
Valylserine is a dipeptide composed of valine and serine . It is an incomplete breakdown product of protein digestion or protein catabolism . Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond
Biochemical Pathways
This compound is involved in the metabolic pathway of protein digestion or protein catabolism . As a dipeptide, it represents an intermediate stage in the breakdown of proteins into their constituent amino acids. The exact downstream effects of this pathway depend on the specific metabolic needs and processes of the cell.
Properties
CAS No. |
13588-94-8 |
---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 |
InChI Key |
STTYIMSDIYISRG-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |
SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)N |
physical_description |
Solid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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